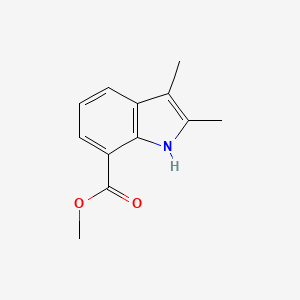

Methyl 2,3-dimethyl-1h-indole-7-carboxylate

Description

Properties

IUPAC Name |

methyl 2,3-dimethyl-1H-indole-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-8(2)13-11-9(7)5-4-6-10(11)12(14)15-3/h4-6,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAFOSOHLAHXTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=C2C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573337 | |

| Record name | Methyl 2,3-dimethyl-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105908-32-5 | |

| Record name | Methyl 2,3-dimethyl-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 2,3-dimethyl-1h-indole-7-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for indole derivatives may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dimethyl-1h-indole-7-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Can lead to the formation of carboxylic acids or ketones.

Reduction: Typically results in the formation of alcohols or amines.

Substitution: Produces halogenated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 2,3-dimethyl-1H-indole-7-carboxylate has been investigated for its potential biological activities. It serves as a precursor in the development of drugs targeting various diseases. Some notable applications include:

- Anticancer Activity : Research has shown that derivatives of this compound exhibit cytotoxic properties against cancer cell lines. The ability to modify the indole structure allows for the exploration of new anticancer agents .

- Antiviral and Antimicrobial Properties : The compound has been studied for its efficacy against viral infections and bacterial growth. Its structural characteristics enable it to interact with biological targets effectively .

Synthesis of Indole Derivatives

One of the primary applications of this compound is as a building block in synthesizing more complex indole derivatives. These derivatives are crucial in creating compounds with enhanced biological activity or novel properties. The compound's versatility allows chemists to explore various substitution patterns, leading to a broad range of functionalized indoles .

Case Study 1: Anticancer Research

A study focused on this compound derivatives demonstrated significant cytotoxic effects on specific cancer cell lines. The research highlighted the compound's mechanism of action involving apoptosis induction and cell cycle arrest at the G2/M phase. The findings suggest that further exploration could lead to promising anticancer agents .

Case Study 2: Antiviral Activity

Another investigation assessed the antiviral properties of this compound against influenza viruses. The study found that certain derivatives inhibited viral replication effectively, suggesting potential applications in antiviral drug development. The mechanism was attributed to interference with viral entry into host cells .

Industrial Applications

Beyond medicinal chemistry, this compound finds applications in industrial settings:

- Dyes and Pigments : Its derivatives are utilized in producing dyes due to their vibrant colors and stability.

- Chemical Intermediates : The compound serves as an intermediate in synthesizing various industrial chemicals, enhancing production efficiency .

Mechanism of Action

The mechanism of action of Methyl 2,3-dimethyl-1h-indole-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as its role in inhibiting cancer cell growth by targeting CD38 .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Substituent Position and Functional Group Variations

Methyl 1-Acetyl-2,3-Dihydroindole-7-Carboxylate (5)

- Structure : Partially saturated 2,3-dihydroindole core with a 7-carboxylate and 1-acetyl group.

- Key Differences : The dihydroindole structure reduces aromaticity, altering conjugation and stability compared to the fully aromatic target compound. The acetyl group at position 1 introduces additional steric and electronic effects .

- Synthesis : Prepared via palladium-catalyzed carbonylation with chromium hexacarbonyl, yielding 52% .

7-Methoxy-2,3-Dimethyl-6-Nitro-1H-Indole

- Structure : 2,3-Dimethyl substituents with methoxy (7-position) and nitro (6-position) groups.

- Key Differences: Replaces the carboxylate ester with methoxy and nitro groups, significantly increasing electron-withdrawing character. Molecular formula: C₁₁H₁₂N₂O₃ (vs. C₁₂H₁₃NO₂ for the target compound) .

Methyl 7-(Trifluoromethyl)-1H-Indole-3-Carboxylate

- Structure : Carboxylate ester at position 3 and trifluoromethyl at position 5.

- Key Differences : The trifluoromethyl group enhances metabolic stability and lipophilicity compared to methyl groups. Molecular weight: 243.18 g/mol (vs. 203.24 g/mol for the target compound) .

Ethyl 7-Methyl-1H-Indole-2-Carboxylate

- Structure : Carboxylate ester at position 2 and methyl at position 6.

Physical and Spectroscopic Properties

- Spectroscopic Insights : The target compound’s ¹³C NMR would show distinct signals for the 2,3-dimethyl groups (δ ~10–25 ppm) and the ester carbonyl (δ ~168–170 ppm). In contrast, trifluoromethyl-containing analogs (e.g., ) exhibit deshielding effects near the CF₃ group.

Biological Activity

Methyl 2,3-dimethyl-1H-indole-7-carboxylate is a compound belonging to the indole family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a distinctive indole structure with methyl groups at the 2 and 3 positions and a carboxylate ester group at the 7 position, which may influence its biological properties.

Indole derivatives, including this compound, are known to interact with various biological targets, leading to a range of pharmacological effects. The specific mechanisms of action can vary based on structural modifications and the presence of functional groups. Generally, indoles are involved in:

- Cell signaling pathways : Indole derivatives can modulate signaling pathways that control cell proliferation and apoptosis.

- Receptor interactions : They may act as agonists or antagonists for various receptors, influencing neurotransmission and other physiological processes.

- Enzyme inhibition : Many indole compounds exhibit inhibitory activity against enzymes involved in cancer progression and inflammation.

Anticancer Activity

Research has shown that certain indole derivatives possess significant anticancer properties. For example, studies have demonstrated that indole-containing compounds can induce apoptosis in cancer cells through mechanisms such as caspase activation and reactive oxygen species (ROS) formation.

Case Studies

- Induction of Apoptosis : In vitro studies on colon cancer cell lines (e.g., HCT-116) indicated that this compound could induce apoptosis via caspase pathways, demonstrating its potential as an anticancer agent .

- Cytotoxicity Against Tumor Cells : A comparative study on various indole derivatives showed that those with similar structures exhibited cytotoxic effects on tumor cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC50 values ranging from 5 to 40 μM .

Antimicrobial Activity

Indole derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings

- Antibacterial Properties : A study reported that certain indole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antimicrobial agents .

Summary of Biological Activities

| Biological Activity | Mechanism/Effect |

|---|---|

| Anticancer | Induces apoptosis via caspase activation |

| Antibacterial | Effective against MRSA and other pathogens |

| Enzyme Inhibition | Inhibits key enzymes involved in cancer progression |

Q & A

Q. Critical parameters for optimization :

- Temperature : Maintain reflux conditions (e.g., 80–110°C) to drive cyclization .

- Catalysts : Acidic catalysts (e.g., H₂SO₄) enhance reaction efficiency .

- Purification : Recrystallization or column chromatography ensures high purity (>95%) .

Q. Example Table: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Reagents | Reference |

|---|---|---|---|---|

| Fischer indole | 65–75 | 92 | Phenylhydrazine, H₂SO₄ | |

| Cyclization/esterification | 70–80 | 95 | POCl₃, methanol |

Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Answer:

- Spectroscopy :

- NMR : ¹H/¹³C NMR confirms substituent positions and purity (e.g., methyl groups at C2/C3 and ester at C7) .

- IR : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and N-H indole bonds (~3400 cm⁻¹) .

- Crystallography :

Advanced: How can researchers resolve discrepancies in crystallographic data during refinement?

Answer:

Discrepancies in XRD data (e.g., high R-factors or anomalous bond lengths) require systematic troubleshooting:

- Restraints in SHELXL : Apply geometric restraints for flexible groups (e.g., methyl rotors) to prevent overfitting .

- Twinning analysis : Use OLEX2’s twin refinement tools if crystal twinning is suspected .

- Data completeness : Ensure >95% completeness in high-resolution shells (e.g., 0.8–1.0 Å) to reduce noise .

Q. Example Workflow :

Validate hydrogen placement with riding models .

Check for disorder using PLATON .

Cross-validate with spectroscopic data to confirm functional groups .

Advanced: What strategies address conflicting in vitro and in vivo biological activity data for this compound?

Answer:

Contradictions between in vitro and in vivo results often arise from bioavailability or metabolite interference. Methodological approaches include:

- Pharmacokinetic profiling : Measure plasma stability and membrane permeability (e.g., Caco-2 assays) .

- Metabolite identification : Use LC-MS to detect active/inactive metabolites .

- QSAR modeling : Correlate structural features (e.g., ester lipophilicity) with activity to guide derivatization .

Q. Example Table: Key Parameters for Biological Validation

| Parameter | In Vitro Focus | In Vivo Focus |

|---|---|---|

| Bioavailability | Solubility (PBS/DMSO) | Plasma half-life (t₁/₂) |

| Metabolite screening | Microsomal stability | Bile/urine excretion |

| Target engagement | Enzyme inhibition (IC₅₀) | Tissue distribution |

Basic: How is the purity of this compound validated for pharmacological studies?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm); purity ≥98% is ideal for bioassays .

- Melting point : Compare experimental values (e.g., 208–210°C) with literature to detect impurities .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: How can computational methods enhance the study of this compound’s receptor interactions?

Answer:

- Molecular docking (AutoDock/Vina) : Predict binding modes to targets (e.g., serotonin receptors) using crystal structures .

- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories .

- Free-energy calculations (MM/PBSA) : Quantify binding affinities for SAR optimization .

Example Application :

Docking this compound into the 5-HT₃ receptor active site revealed hydrophobic interactions with Trp183 and hydrogen bonding with Glu129 .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate vapor exposure .

- Waste disposal : Segregate organic waste for incineration .

Advanced: How do researchers analyze reaction byproducts to optimize synthesis scalability?

Answer:

- LC-MS : Identify byproducts (e.g., over-esterified intermediates) .

- Kinetic studies : Vary temperature and catalyst loading to minimize side reactions .

- DoE (Design of Experiments) : Use factorial designs to optimize yield and purity simultaneously .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.